molecular formula C16H18BrNO2S B3560836 1-[(4-bromo-1-naphthyl)sulfonyl]azepane

1-[(4-bromo-1-naphthyl)sulfonyl]azepane

Cat. No.: B3560836
M. Wt: 368.3 g/mol
InChI Key: GKKJTYXMBFDZCI-UHFFFAOYSA-N
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Description

1-[(4-Bromo-1-naphthyl)sulfonyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a sulfonyl group linked to a 4-bromo-1-naphthyl moiety. Though direct pharmacological data for this compound is unavailable, structurally analogous naphthyl sulfonyl derivatives are noted for antibacterial and antitumor activities . Azepane rings, common in medicinal chemistry, offer conformational flexibility, which may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c17-15-9-10-16(14-8-4-3-7-13(14)15)21(19,20)18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKJTYXMBFDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfonyl]azepane (CAS 17721-45-8)

  • Structure : Features a methyl-substituted phenylsulfonyl group instead of bromonaphthyl.
  • Molecular Formula: C₁₃H₁₉NO₂S (MW: 253.36 g/mol) vs. C₁₆H₁₆BrNO₂S (estimated MW: ~366.28 g/mol for the target compound).
  • Synthesis : Synthesized via nucleophilic substitution using aryl sulfonyl chlorides and azepane under alkali metal hydride mediation . The absence of bromine and naphthyl substituents simplifies purification compared to the target compound.

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane (CAS 486422-31-5)

  • Structure : Contains a diazepane ring (two nitrogen atoms) with a 4-bromophenylsulfonyl group.
  • Molecular Formula : C₁₂H₁₇BrN₂O₂S (MW: 333.24 g/mol).
  • Properties: Predicted density (1.45 g/cm³), boiling point (417.2°C), and pKa (7.54) .
  • Key Differences : The bromine is on a phenyl ring rather than a naphthyl system, reducing aromatic conjugation and steric hindrance.

7-Bromo-1-(4-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan

  • Structure : Naphthofuran core with sulfonyl and bromo substituents.
  • Pharmacological Relevance : Demonstrates antitumor and antibacterial activity, attributed to the naphthyl system’s planar structure and sulfonyl group’s electrophilicity .
  • Key Differences: The fused naphthofuran ring system vs.

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

  • Structure : Benzyl-substituted diazepane with bromo and fluoro groups.
  • Synthesis : Likely involves alkylation of diazepane with a bromo-fluorobenzyl halide .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Boiling Point (°C)
1-[(4-Bromo-1-naphthyl)sulfonyl]azepane* C₁₆H₁₆BrNO₂S ~366.28 Bromonaphthyl, sulfonyl, azepane N/A N/A
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.36 Methylphenyl, sulfonyl, azepane N/A N/A
1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane C₁₂H₁₇BrN₂O₂S 333.24 Bromophenyl, sulfonyl, methyl-diazepane 7.54 417.2

*Estimated values due to lack of direct data.

Research Findings and Pharmacological Implications

  • Synthesis : Alkali metal hydrides (e.g., NaH) mediate nucleophilic substitution between azepane/diazepane and aryl sulfonyl chlorides . For the target compound, 4-bromo-1-naphthylsulfonyl chloride would react with azepane under similar conditions, though purification may require chromatography due to steric bulk.
  • Bioactivity : Naphthyl sulfonyl compounds exhibit DNA intercalation and enzyme inhibition (e.g., topoisomerases) . The target compound’s bromine may enhance halogen bonding with biological targets, while the azepane ring improves solubility relative to rigid heterocycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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